molecular formula C24H26N4O2 B2516462 1-(4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethanone CAS No. 1251689-64-1

1-(4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethanone

Cat. No. B2516462
CAS RN: 1251689-64-1
M. Wt: 402.498
InChI Key: OGDFZKVBUGUQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethanone" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential biological activities, including antimicrobial and anticancer properties. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed in these papers offer insights into the chemical characteristics and potential applications of such molecules.

Synthesis Analysis

The synthesis of related compounds, such as the aza-analogues of 1,4-naphthoquinone, involves the strategic replacement of carbon atoms with nitrogen in the phenyl ring, which results in an increased oxidant character of the molecules. This modification is significant as it affects the redox potential and substrate efficiencies when interacting with various enzymes . Similarly, a series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones were synthesized and evaluated for their biological activities, indicating that such compounds can be effectively synthesized and modified to enhance their biological properties .

Molecular Structure Analysis

The molecular structure of compounds like the ones mentioned in the papers is crucial in determining their biological activity. For instance, the aza-analogues of 1,4-naphthoquinone show that the introduction of nitrogen atoms into the quinone structure can significantly alter the molecule's behavior as a substrate for certain reductases . The structure-activity relationship (SAR) is further explored in the second paper, where the importance of topological parameters and molecular connectivity indices is highlighted in describing the antimicrobial activity, while the lowest unoccupied molecular orbital (LUMO) and shape indices are important for anticancer activity .

Chemical Reactions Analysis

The chemical reactions involving these compounds are centered around their interactions with enzymes such as plasmodial thioredoxin and glutathione reductases, as well as human erythrocyte glutathione reductase. The aza-analogues of 1,4-naphthoquinone, for example, have been tested as inhibitors and substrates for these enzymes, demonstrating their potential as therapeutic agents . The chemical reactivity of these compounds is influenced by their redox potential and their ability to undergo alkylation, which modulates their interaction with the target enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the presence of specific functional groups. The aza-naphthoquinone core's alkylation affects the redox potential and substrate efficiency, which in turn influences the compound's biological activity . The QSAR studies mentioned in the second paper provide a quantitative approach to understanding how different molecular descriptors correlate with the biological activities of these compounds, suggesting that certain physical and chemical properties are key determinants of their antimicrobial and anticancer efficacy .

Scientific Research Applications

Photophysical Properties and Applications

  • Synthesis of NIR naphthyl-containing aza-BODIPYs and Measurement of Singlet Oxygen Generation : Utilizing naphthyl derivatives for the synthesis of aza-BODIPYs, these compounds exhibit bathochromic shifts in their absorption and emission maxima due to extended π-conjugation. These characteristics, along with moderate singlet oxygen production, suggest potential applications in photodynamic therapy (Jiang et al., 2015).

Antimicrobial and Anticancer Activities

  • Green Synthesis of 1,8-Naphthyridines : Demonstrated the antimicrobial effectiveness of novel 1,8-naphthyridine derivatives synthesized via eco-friendly methods. Some compounds exhibited significant activity against bacterial and fungal species, indicating their potential as antimicrobial agents (Nandhikumar & Subramani, 2018).
  • Anticancer Activity of Naphthyridine Derivatives : A study on naphthyridine derivatives showed that certain compounds induced necroptosis at low concentrations and apoptosis at high concentrations in melanoma cells, suggesting their potential in cancer treatment (Kong et al., 2018).

Drug Design and Molecular Interaction

  • DNA Interaction and Docking Studies : Research on Schiff base ligands derived from naphthyridine compounds revealed their ability to bind DNA and demonstrated potential as drug candidates through structure-activity relationship analysis (Kurt et al., 2020).

Molecular Synthesis and Structural Analysis

  • Hydrogen-Bonding Patterns in Enaminones : Examined the hydrogen bonding and crystal structures of enaminones, including analogues related to azepan-2-ylidene derivatives, highlighting the importance of molecular interactions in the design of new compounds (Balderson et al., 2007).

properties

IUPAC Name

1-[4-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-16-7-12-20-22(27-19-10-8-18(9-11-19)17(2)29)21(15-25-23(20)26-16)24(30)28-13-5-3-4-6-14-28/h7-12,15H,3-6,13-14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDFZKVBUGUQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(=O)C)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.